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molecular formula C10H13NO3 B8478109 3-(Methoxyacetylamino)benzyl alcohol

3-(Methoxyacetylamino)benzyl alcohol

Cat. No. B8478109
M. Wt: 195.21 g/mol
InChI Key: JAZCUGHRVYPHGR-UHFFFAOYSA-N
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Patent
US07691883B2

Procedure details

To a mixture of 11.40 g of oxalyl chloride and 200 ml of dichloromethane was added dropwise a solution of 14 ml of dimethyl sulfoxide in 30 ml of dichloromethane at −60° C. for 15 minutes. After stirred at −60° C. for 10 minutes, a solution of 15.88 g of 3-(methoxyacetylamino)benzyl alcohol in 70 ml of dichloromethane was added dropwise at −60° C. for 20 minutes. After stirred at −60° C. for 10 minutes, 24.82 g of triethylamine was added dropwise at −60° C. for 20 minutes. After stirred at room temperature for 45 minutes, 500 ml of water was added to the reaction solution, followed by extraction with 300 ml of ethyl acetate. The organic layer washed with an aqueous saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and then concentrated to obtain 14.93 g of 3-(methoxyacetylamino)benzaldehyde [Compound No. (a)] as a white crystal.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
15.88 g
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
24.82 g
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[CH3:11][O:12][CH2:13][C:14]([NH:16][C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][CH:24]=1)[CH2:20][OH:21])=[O:15].C(N(CC)CC)C>ClCCl.O>[CH3:11][O:12][CH2:13][C:14]([NH:16][C:17]1[CH:18]=[C:19]([CH:22]=[CH:23][CH:24]=1)[CH:20]=[O:21])=[O:15]

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
15.88 g
Type
reactant
Smiles
COCC(=O)NC=1C=C(CO)C=CC1
Name
Quantity
70 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
24.82 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
After stirred at −60° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirred at −60° C. for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
After stirred at room temperature for 45 minutes
Duration
45 min
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with 300 ml of ethyl acetate
WASH
Type
WASH
Details
The organic layer washed with an aqueous saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COCC(=O)NC=1C=C(C=O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 14.93 g
YIELD: CALCULATEDPERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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